molecular formula C17H19ClN4O2 B5541855 2-[(3-Chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(3-Chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B5541855
M. Wt: 346.8 g/mol
InChI Key: SLECQMGOVQQGBN-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of chlorophenoxy, piperazine, oxazole, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common approach includes the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxy intermediate.

    Oxazole Ring Formation: The intermediate is then reacted with a suitable nitrile and an amine to form the oxazole ring.

    Piperazine Substitution: The final step involves the substitution of the oxazole ring with 4-ethylpiperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction may produce reduced forms of the piperazine or oxazole rings.

Scientific Research Applications

2-[(3-Chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Bromophenyl)piperazin-1-yl)]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine and chlorophenyl moieties but differs in the triazole ring.

    2-[(4-Chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile: A similar compound with slight variations in the substituents.

Uniqueness

2-[(3-Chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-2-21-6-8-22(9-7-21)17-15(11-19)20-16(24-17)12-23-14-5-3-4-13(18)10-14/h3-5,10H,2,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLECQMGOVQQGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)COC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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